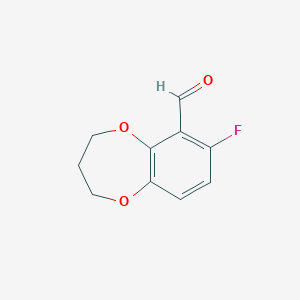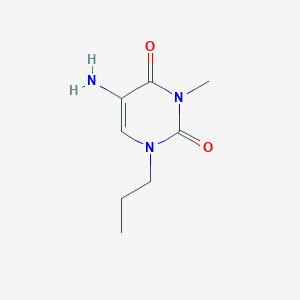
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol This compound is characterized by a benzodioxepine ring system substituted with a fluorine atom at the 7th position and an aldehyde group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde typically involves the following steps:
Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The aldehyde group is introduced at the 6th position through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.
Reduction: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-methanol.
Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride .
- 7-Ethyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde .
Uniqueness
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzodioxepine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-8-2-3-9-10(7(8)6-12)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |
Clé InChI |
AWQUJZXTFKLIGU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=C(C=C2)F)C=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)




![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)

